Clethodim Sulfone

説明

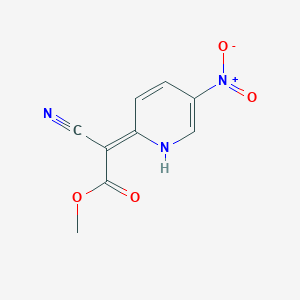

Synthesis Analysis

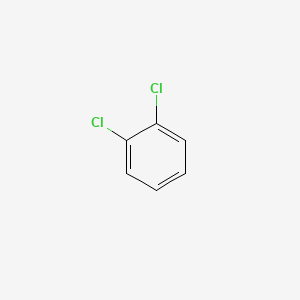

Clethodim Sulfone is synthesized through the oxidation of Clethodim. A method has been developed to determine Clethodim and its oxidation metabolites, including Clethodim Sulfone, in agricultural products. This involves the oxidation of Clethodim to Clethodim Sulfone using m-chloroperoxybenzoic acid, followed by determination through liquid chromatography (LC) and confirmation by liquid chromatography/mass spectrometry (LC/MS) with electrospray ionization (ESI) (Ishimitsu et al., 2001).

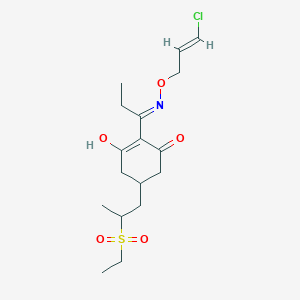

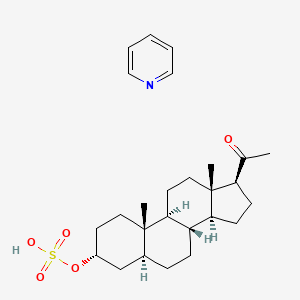

Molecular Structure Analysis

The molecular structure of Clethodim Sulfone is derived from its precursor, Clethodim, with an additional sulfonyl group. This transformation significantly impacts its chemical behavior and interactions in the environment. The exact molecular structure can be elucidated through techniques like LC/MS, providing insights into its chemical nature and potential reactivity.

Chemical Reactions and Properties

Clethodim Sulfone's chemical reactions predominantly involve its formation from Clethodim. Its properties as an oxidation product suggest it may have different environmental and biological activities compared to its parent compound. The interaction with various environmental factors like humic acids, nitrate, and Fe(III) ions can influence the photodegradation rate and byproduct formation of Clethodim, leading to the generation of Clethodim Sulfone among other products (Sevilla-Morán et al., 2010).

Physical Properties Analysis

The physical properties of Clethodim Sulfone, such as solubility, volatility, and stability, are essential for understanding its behavior in the environment. These properties are influenced by its molecular structure and determine its distribution, persistence, and degradation pathways in various matrices, including soil, water, and plant tissues.

Chemical Properties Analysis

The chemical properties of Clethodim Sulfone, including reactivity, acidity/basicity, and potential for further transformation, are critical for assessing its environmental impact. The presence of the sulfonyl group may confer different chemical reactivities compared to Clethodim, affecting its interaction with other chemical species in the environment and its ultimate fate.

- (Ishimitsu et al., 2001)

- (Sevilla-Morán et al., 2010)

科学的研究の応用

Specific Scientific Field

The specific scientific field of this application is Agriculture and Food Safety .

Summary of the Application

Clethodim Sulfone is a metabolite of the herbicide Clethodim . It is used in the cultivation of herbs like basil, peppermint, and sage . The herbicide is applied during the growth of these herbs and its metabolic profile is studied .

Methods of Application or Experimental Procedures

The herbicide Clethodim and the insecticide spirotetramat are applied to the herbs during their growth (BBCH 11-21) under controlled greenhouse trial conditions . The metabolic profile of Clethodim and spirotetramat and their degradation products in the herbs is then studied .

Results or Outcomes

The half-lives of Clethodim and spirotetramat in herbs were found to be 1.10–1.56 days and 0.51–0.83 days, respectively . The terminal residues of spirotetramat and Clethodim (including Clethodim Sulfone) in the herbal matrices were measured below EU maximum residue limits . The study also found that washing and dehydration pretreatment of the herbs can reduce the initial residues of these pesticides .

Application in Weed Control

Specific Scientific Field

The specific scientific field of this application is Agriculture and Weed Control .

Summary of the Application

Clethodim Sulfone, as a metabolite of the herbicide Clethodim, is used to control grass weeds in a variety of row and specialty crops, including soybeans, cotton, lentils, peas, peanuts, and sunflowers . It is also used to control volunteer corn, which grows from kernels left behind in the field after harvest .

Methods of Application or Experimental Procedures

Clethodim is designed to be mixed with water and applied to crops using a sprayer . It is used post-emergence to inhibit the growth of grass weed shoots and roots, killing the weeds . The specific Clethodim application rate per acre depends on weed pressure, crop type, and agronomic factors, including tillage method .

Results or Outcomes

The amount of time it takes for Clethodim to work can vary depending on many factors, including the type of weed being treated, weed growth stage, and environmental conditions . In most situations, Clethodim fully controls grass weeds several days or potentially more than a week after application .

Application in Analytical Chemistry

Specific Scientific Field

The specific scientific field of this application is Analytical Chemistry .

Summary of the Application

Clethodim Sulfone is used as an analytical standard in the field of analytical chemistry . Analytical standards are substances with a known concentration and purity, used to calibrate analytical instruments and to prepare standard solutions for titrations .

Methods of Application or Experimental Procedures

Clethodim Sulfone, as an analytical standard, is used in various analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) . These techniques are used to identify and quantify the presence of Clethodim Sulfone in various samples .

Results or Outcomes

The use of Clethodim Sulfone as an analytical standard helps in achieving accurate and reliable results in various analytical procedures . It ensures that the analytical instruments are properly calibrated and the measurements are accurate .

Safety And Hazards

Pesticides, including Clethodim, are subject to safety regulations and other legal or administrative provisions applicable to their manufacture, sale, transportation, storage, handling, preparation, and use . Improper storage, handling, preparation, and use of pesticides can result in a lowering or complete loss of safety and efficacy . Specific safety and hazard information for Clethodim Sulfone is not detailed in the sources.

将来の方向性

特性

IUPAC Name |

2-[(E)-N-[(E)-3-chloroprop-2-enoxy]-C-ethylcarbonimidoyl]-5-(2-ethylsulfonylpropyl)-3-hydroxycyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26ClNO5S/c1-4-14(19-24-8-6-7-18)17-15(20)10-13(11-16(17)21)9-12(3)25(22,23)5-2/h6-7,12-13,20H,4-5,8-11H2,1-3H3/b7-6+,19-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLOKEOJMCXNRJB-KUZBFYBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=NOCC=CCl)C1=C(CC(CC1=O)CC(C)S(=O)(=O)CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=N\OC/C=C/Cl)/C1=C(CC(CC1=O)CC(C)S(=O)(=O)CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26ClNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001016618 | |

| Record name | Clethodim-sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001016618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Clethodim Sulfone | |

CAS RN |

111031-17-5 | |

| Record name | Clethodim-sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001016618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-phenethyl-2-phenylsulphanylMethyl-1,4-dioxa-8-azaspiro[4,5]decane](/img/no-structure.png)

![4-Methyl-2-(2-methyl-1h-imidazol-1-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1146000.png)